2-[(3S)-1,1-bis[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-1-ium-3-yl]-2,2-diphenylacetamide;bromide
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Overview
Description
2-[(3S)-1,1-bis[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-1-ium-3-yl]-2,2-diphenylacetamide;bromide is a complex organic compound known for its significant pharmacological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3S)-1,1-bis[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-1-ium-3-yl]-2,2-diphenylacetamide;bromide typically involves multiple steps, starting from basic organic moleculesThe reaction conditions usually require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Key steps include the careful control of reaction temperatures, pressures, and the use of high-purity reagents to minimize impurities and by-products .
Chemical Reactions Analysis
Types of Reactions
2-[(3S)-1,1-bis[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-1-ium-3-yl]-2,2-diphenylacetamide;bromide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions vary depending on the desired reaction, but typically involve controlled temperatures, pressures, and pH levels to ensure the reaction proceeds efficiently .
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions often result in the formation of new functionalized derivatives .
Scientific Research Applications
2-[(3S)-1,1-bis[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-1-ium-3-yl]-2,2-diphenylacetamide;bromide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in treating neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as receptors or enzymes. The exact mechanism involves binding to these targets, altering their activity, and modulating various biochemical pathways. This can lead to changes in cellular functions and physiological responses .
Comparison with Similar Compounds
Similar Compounds
Darifenacin: A muscarinic acetylcholine M3 receptor antagonist with similar structural features.
Benzofuran Derivatives: Compounds with the benzofuran ring structure, known for their diverse biological activities.
Uniqueness
What sets 2-[(3S)-1,1-bis[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-1-ium-3-yl]-2,2-diphenylacetamide;bromide apart is its unique combination of functional groups, which confer specific pharmacological properties and make it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C38H41BrN2O3 |
---|---|
Molecular Weight |
653.6 g/mol |
IUPAC Name |
2-[(3S)-1,1-bis[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-1-ium-3-yl]-2,2-diphenylacetamide;bromide |
InChI |
InChI=1S/C38H40N2O3.BrH/c39-37(41)38(32-7-3-1-4-8-32,33-9-5-2-6-10-33)34-17-22-40(27-34,20-15-28-11-13-35-30(25-28)18-23-42-35)21-16-29-12-14-36-31(26-29)19-24-43-36;/h1-14,25-26,34H,15-24,27H2,(H-,39,41);1H/t34-;/m1./s1 |
InChI Key |
QQEWAHAEIQTOAP-MDYNBEAQSA-N |
Isomeric SMILES |
C1C[N+](C[C@@H]1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N)(CCC4=CC5=C(C=C4)OCC5)CCC6=CC7=C(C=C6)OCC7.[Br-] |
Canonical SMILES |
C1C[N+](CC1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N)(CCC4=CC5=C(C=C4)OCC5)CCC6=CC7=C(C=C6)OCC7.[Br-] |
Origin of Product |
United States |
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